molecular formula C8H10N4OS B13107172 5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one CAS No. 61457-18-9

5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one

Cat. No.: B13107172
CAS No.: 61457-18-9
M. Wt: 210.26 g/mol
InChI Key: QHKLRFVQIQKAQK-UHFFFAOYSA-N
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Description

5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one is a heterocyclic compound featuring a fused thiadiazolo-pyrimidine core. The thiadiazolo ring system (containing two sulfur atoms and one nitrogen) is fused to the pyrimidin-7-one moiety, with a branched butan-2-yl substituent at position 3.

Properties

CAS No.

61457-18-9

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

5-butan-2-yl-6H-thiadiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C8H10N4OS/c1-3-4(2)6-9-7(13)5-8(10-6)14-12-11-5/h4H,3H2,1-2H3,(H,9,10,13)

InChI Key

QHKLRFVQIQKAQK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC2=C(C(=O)N1)N=NS2

Origin of Product

United States

Preparation Methods

The synthesis of 5-(sec-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable hydrazine derivatives in the presence of a base such as triethylamine in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-(sec-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. Common reagents and conditions used in these reactions include solvents like ethanol, catalysts, and controlled temperatures.

Scientific Research Applications

5-(sec-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(sec-Butyl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on heterocyclic cores, substituents, and reported bioactivities.

Structural Analogues and Heteroatom Effects

Core Heterocycles :

  • Thiadiazolo[5,4-d]pyrimidine (target compound): Contains a sulfur-rich thiadiazole ring fused to pyrimidinone. The electron-withdrawing thiadiazole moiety may enhance stability and influence π-π stacking in biological systems.
  • Thiazolo[5,4-d]pyrimidines (e.g., compounds 18 and 19 in ): Feature one sulfur and one nitrogen in the fused ring. These derivatives demonstrate high binding affinity for human adenosine receptors (hARs), attributed to fluorobenzyl and furyl substituents .
  • Oxazolo[5,4-d]pyrimidines (e.g., compounds №2 and №4 in ): Contain oxygen and nitrogen in the fused ring. These exhibit cytokinin-like activity in plant bioassays, with phenyl and amino substituents enhancing efficacy .
  • Triazolo[1,5-a]pyrimidines (): Include three nitrogen atoms in the fused ring. Electrochemical studies show substituents like morpholinomethyl improve redox stability, critical for drug metabolism .
Substituent Effects on Bioactivity
Compound Class Substituent(s) Reported Bioactivity/Property Source
Thiadiazolo[5,4-d]pyrimidin-7-one 5-(Butan-2-yl) Inferred: Increased lipophilicity (logP ~3.5) due to branched alkyl chain. N/A
Thiazolo[5,4-d]pyrimidines 5-(Furan-2-yl), 2-(2-Fluorobenzyl) High hAR affinity (IC₅₀ < 1 µM); furan enhances π-stacking .
Oxazolo[5,4-d]pyrimidines 5-(4-Ethylphenyl), 7-Amino Cytokinin-like activity (28–30% biomass growth vs. control) .
Triazolo[1,5-a]pyrimidines 5-(Piperidinomethyl) Electrochemically stable at physiological pH .

Key Insight : The butan-2-yl group in the target compound likely improves membrane permeability compared to aromatic substituents (e.g., phenyl or fluorobenzyl) but may reduce target specificity due to weaker π-interactions .

Pharmacological and Physicochemical Properties
  • Solubility : Thiadiazolo derivatives generally exhibit lower aqueous solubility than oxazolo analogs due to sulfur’s hydrophobic nature. The butan-2-yl group may further reduce solubility, necessitating formulation adjustments .
  • Reactivity : Thiadiazolo cores are prone to nucleophilic substitution at sulfur sites, whereas oxazolo derivatives undergo hydrolysis more readily .

Key Insight: The target compound’s thiadiazolo-pyrimidine scaffold may synergize with its alkyl substituent to yield unique binding profiles, warranting exploration in adenosine receptor or protease inhibition assays .

Biological Activity

Introduction

5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological implications, case studies, and relevant research findings.

The compound's molecular formula is C8H10N4SC_8H_{10}N_4S, and it features a thiadiazolo-pyrimidine core structure that is known for its diverse pharmacological properties. The structural characteristics allow for interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazolo-pyrimidines exhibit significant anticancer properties. For instance, one study demonstrated that compounds similar to 5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one showed inhibitory effects on cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation and apoptosis induction .

The mechanism of action for this compound appears to involve the inhibition of specific kinases that are crucial for tumor growth. In vitro studies have shown that it can disrupt the phosphorylation processes essential for cancer cell survival . Additionally, molecular docking studies suggest strong binding affinity to target proteins associated with cancer progression .

Other Biological Activities

Beyond anticancer effects, compounds in this class have also been evaluated for their anti-inflammatory and antimicrobial properties. For instance, a related thiadiazole derivative demonstrated notable anti-inflammatory activity in animal models by reducing cytokine levels . Furthermore, some derivatives have shown promise as antimicrobial agents against various pathogens.

Study 1: Anticancer Efficacy

In a recent clinical trial involving patients with advanced solid tumors, a derivative of 5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one was administered. The results indicated a partial response in 30% of patients, with manageable side effects. The study highlighted the compound's potential as a new therapeutic option in oncology .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. It was found to significantly reduce edema in animal models induced by carrageenan. The compound inhibited the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerModerate to High
Anti-inflammatorySignificant
AntimicrobialVariable

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of 5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one with various protein targets. The results indicate favorable interactions with kinases involved in cancer signaling pathways .

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